molecular formula C20H24BrClO3Si B15062614 ((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane

((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane

Cat. No.: B15062614
M. Wt: 455.8 g/mol
InChI Key: KHXCKOCBMNHKMK-DIMJTDRSSA-N
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Description

((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane is a complex organic compound characterized by the presence of bromine, chlorine, and silicon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane typically involves multiple steps. One common approach is to start with the bromination and chlorination of a phenyl ring, followed by the introduction of a tetrahydrofuran-3-yl group. The final step involves the attachment of a trimethylsilane group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biology, this compound may be used as a probe to study biological processes at the molecular level. Its unique structure allows it to interact with specific biomolecules, providing insights into their function and behavior.

Medicine

In medicine, this compound may have potential applications as a therapeutic agent. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of ((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
  • (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran

Uniqueness

((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts specific chemical properties. This makes it distinct from other similar compounds and allows for unique applications in various fields.

Properties

Molecular Formula

C20H24BrClO3Si

Molecular Weight

455.8 g/mol

IUPAC Name

[(5-bromo-2-chlorophenyl)-[4-[(3S)-oxolan-3-yl]oxyphenyl]methoxy]-trimethylsilane

InChI

InChI=1S/C20H24BrClO3Si/c1-26(2,3)25-20(18-12-15(21)6-9-19(18)22)14-4-7-16(8-5-14)24-17-10-11-23-13-17/h4-9,12,17,20H,10-11,13H2,1-3H3/t17-,20?/m0/s1

InChI Key

KHXCKOCBMNHKMK-DIMJTDRSSA-N

Isomeric SMILES

C[Si](C)(C)OC(C1=CC=C(C=C1)O[C@H]2CCOC2)C3=C(C=CC(=C3)Br)Cl

Canonical SMILES

C[Si](C)(C)OC(C1=CC=C(C=C1)OC2CCOC2)C3=C(C=CC(=C3)Br)Cl

Origin of Product

United States

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